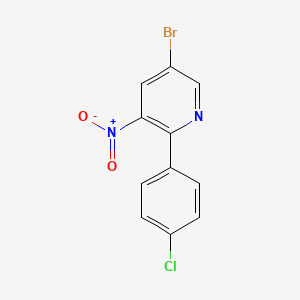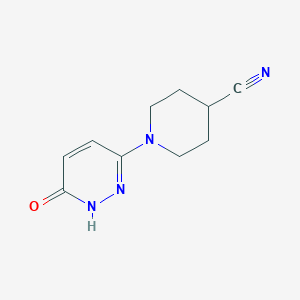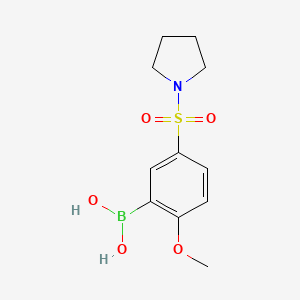
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Descripción general
Descripción
2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (2M5P1S-PBA), also known as 2M5P1S-PBA, is a boronic acid derivative that has been used in a variety of scientific research applications. It is a white powder that is soluble in water and organic solvents. Its chemical formula is C10H14BNO4S. 2M5P1S-PBA has been used in a variety of fields, including drug discovery, analytical chemistry, and organic synthesis.
Aplicaciones Científicas De Investigación
Metal-Free Coupling Reactions
A significant application of boronic acids, including derivatives similar to (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, is in metal-free coupling reactions. For instance, the coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids allows the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks. This process is vital for creating oxetanes, piperidines, and azetidines from their parent ketones, showcasing the role of boronic acids in pharmaceutical synthesis without the need for metal catalysts (Allwood et al., 2014).
Fluorescence Quenching Studies
Boronic acid derivatives, including those similar to the compound of interest, have been studied for their fluorescence quenching abilities. For example, the fluorescence quenching of boronic acid derivatives by aniline in alcohols demonstrates the potential of these compounds in sensing applications. This property is essential for developing sensors that can detect changes in chemical environments, particularly for biological molecules like proteins and nucleic acids (Geethanjali et al., 2015).
Drug Delivery Systems
Boronic acids are also integral to creating drug delivery systems. Their unique chemical properties, such as the ability to form reversible covalent bonds with diols, make them suitable for targeted drug delivery applications. Specifically, boronic acids have been incorporated into polymeric particles as a stimuli-responsive functional group and as a targeting ligand, optimizing the delivery of therapeutics based on precise molecular engineering (Stubelius et al., 2019).
Catalysis
Another application is in the field of catalysis, where boronic acids act as catalysts to enable various organic reactions. They can form reversible covalent bonds with hydroxy groups, facilitating electrophilic and nucleophilic modes of activation in organic reactions. This catalytic activity is utilized in forming amides from amines and in cycloadditions and conjugate additions with unsaturated carboxylic acids, showcasing the versatility of boronic acids in synthetic chemistry (Hall, 2019).
Propiedades
IUPAC Name |
(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQWEQAFBDYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



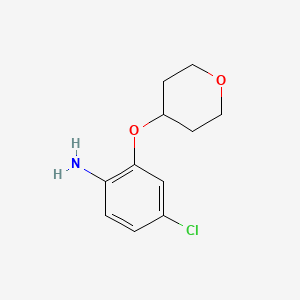
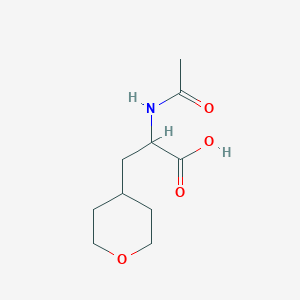
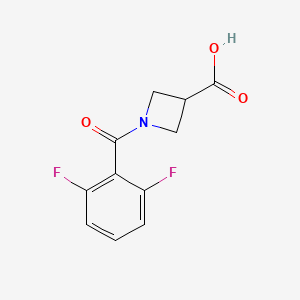
![7,7-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1531328.png)
![2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1531329.png)
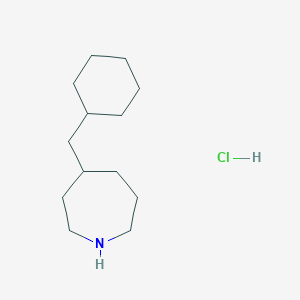
![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)
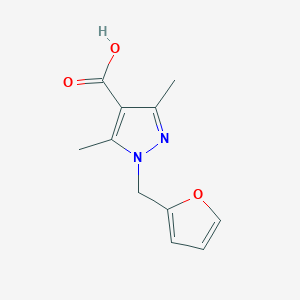
![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)
![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)
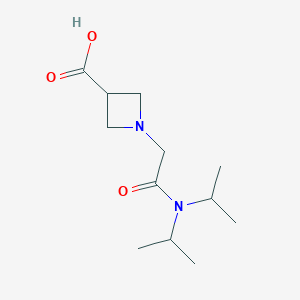
![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)
